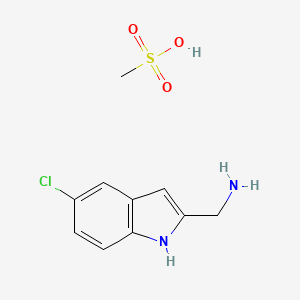
N~1~-(4-Fluoro-2-methylphenyl)glycinamide hydrochloride
Overview
Description
N1-(4-Fluoro-2-methylphenyl)glycinamide hydrochloride, also known as FG-7142, is a research chemical. It has the CAS Number: 1046757-29-2 and a molecular weight of 218.66 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-N-(4-fluoro-2-methylphenyl)acetamide hydrochloride . The InChI code is 1S/C9H11FN2O.ClH/c1-6-4-7(10)2-3-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis
N1-(4-Fluoro-2-methylphenyl)glycinamide hydrochloride is a solid substance at room temperature . The compound’s linear formula is C9 H11 F N2 O . Cl H .Scientific Research Applications
Transient Directing Group in Synthesis
Glycinamide hydrochloride has been utilized as an inexpensive and commercially available transient directing group for the C(sp3)−H arylation of 2-methylbenzaldehydes. This approach has enabled the efficient synthesis of a series of practical 2-benzylbenzaldehydes bearing various functional groups, offering a viable method that can be extended to gram-scale production (Wen & Li, 2020).
Inhibitory Activity on Osteoclastogenesis
N-phenyl-methylsulfonamido-acetamide (PMSA), a novel compound including the glycinamide moiety, demonstrated inhibitory activity on receptor activator of nuclear factor kappa B ligand (RNAKL)-induced osteoclast differentiation. The study highlighted that two specific PMSAs inhibited signaling pathways at early stages and were effective in preventing bone loss in ovariectomized (OVX) mouse models, suggesting their potential as therapeutic agents for postmenopausal osteoporosis (Cho et al., 2020).
Herbicidal Activity
A study on fluoro-functionalized phenylimido derivatives of hexametalate clusters, which involved the use of glycinamide hydrochloride, revealed potent herbicidal activity against the roots of certain tested plants. This finding suggests the potential application of glycinamide hydrochloride in the agricultural sector, specifically in weed control (Xue et al., 2008).
Protein Esterification
The O-alkylation of carboxylic acids with diazo compounds, a process involving glycinamide, has been identified as a means to esterify carboxylic acids in aqueous solutions. A particular scaffold derived from phenylglycinamide showed a high reaction rate and product ratio, highlighting its efficiency in esterifying protein carboxyl groups, a process significant in biochemistry and pharmaceuticals (Mix & Raines, 2015).
properties
IUPAC Name |
2-amino-N-(4-fluoro-2-methylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c1-6-4-7(10)2-3-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTASMNZQUNCTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-Fluoro-2-methylphenyl)glycinamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1440208.png)







![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1440220.png)
